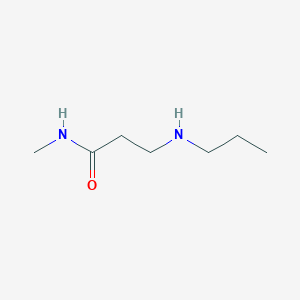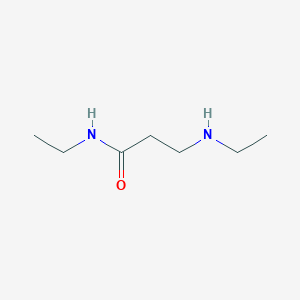![molecular formula C17H19Cl2NO B1385301 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine CAS No. 1040687-97-5](/img/structure/B1385301.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine
Descripción general
Descripción
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine, commonly known as NCDMPEA, is a synthetic molecule that has been the subject of much scientific research due to its potential applications in medicine and other fields. NCDMPEA is a two-ring compound that is composed of two nitrogen-containing aromatic rings and a hydroxyethyl group. This molecule has been found to possess a variety of biochemical and physiological effects, and its synthesis method has been well-documented.
Aplicaciones Científicas De Investigación
Crystallographic Characterization of Derivatives
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the chemical , have been characterized using X-ray powder diffraction. These derivatives show potential as pesticides. Their experimental 2θ peak positions, relative peak intensities, and other parameters are detailed in the study by Olszewska et al. (2011) (Olszewska, Tarasiuk, & Pikus, 2011).
Pharmacological Characterization as Dopamine Receptor Ligands
Related compounds, such as 2-(4-Chloro-3-hydroxyphenyl)ethylamine and derivatives, have been synthesized as dopamine receptor ligands. Their affinity and selectivity for dopamine receptor subtypes, as well as their effects on adenylate cyclase activity, have been studied, providing insights into their pharmacological profile (Claudi et al., 1992).
Synthesis of Functionalised Pyrolin-2-ones
A one-pot synthesis process involving triphenylphosphine, primary amines, dimethyl acetylenedicarboxylate, and ethyl chlorooxoacetate to produce functionalized pyrolin-2-ones has been reported. This method could be applied to related chemicals for various scientific applications (Anary‐Abbasinejad et al., 2007).
Structural Influence of Protonation
Research on the influence of protonation on the geometry of similar compounds, like 2-{[(2,6-dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol, reveals important structural changes upon protonation. This has implications in understanding the behavior of related compounds in various environments (Nitek et al., 2022).
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-11-9-14(10-12(2)17(11)19)21-8-7-20-16-6-4-5-15(18)13(16)3/h4-6,9-10,20H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTHOQQCVYGKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)



![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone](/img/structure/B1385225.png)
![2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385227.png)




![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
